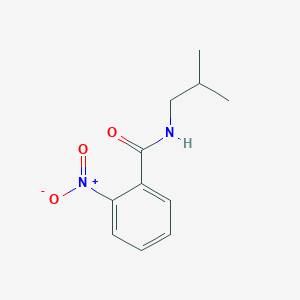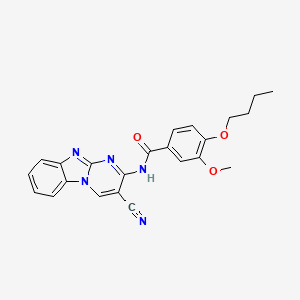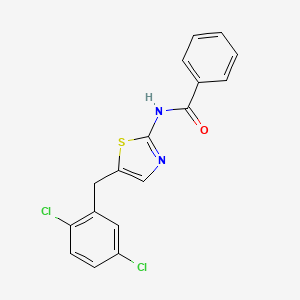
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a molecular formula of C20H29ClO5 This compound is characterized by its unique structure, which includes a decyl ester group, a chlorophenyl group, and a dioxoisoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenylglycine derivative, which is then subjected to cyclization reactions to form the dioxoisoindole structure. The final step involves esterification with decanol to introduce the decyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenylglycine Derivatives: These compounds share the chlorophenyl group and have similar synthetic routes.
Isoxazole Derivatives: Compounds with similar heterocyclic structures and functional groups
Uniqueness
Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a decyl ester group, a chlorophenyl group, and a dioxoisoindole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C25H28ClNO4 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H28ClNO4/c1-2-3-4-5-6-7-8-11-16-31-25(30)18-14-15-19-20(17-18)24(29)27(23(19)28)22-13-10-9-12-21(22)26/h9-10,12-15,17H,2-8,11,16H2,1H3 |
Clé InChI |
BQQHJYDVOZTUBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone](/img/structure/B11991314.png)
![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)
![[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)

![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
![Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-](/img/structure/B11991349.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide](/img/structure/B11991356.png)

![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)

